4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
CAS No.: 890634-78-3
VCID: VC8447253
Molecular Formula: C25H22ClN3O2
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
![4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one - 890634-78-3](/images/structure/VC8447253.png)
Description |
Benzodiazole ComponentThe benzodiazole part of the compound, specifically 1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl, is similar to structures found in compounds like N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (PubChem CID 1505392) . This component includes a benzodiazole ring linked to a 3-chlorophenyl group via a methylene bridge. Pyrrolidinone ComponentThe pyrrolidinone part, 1-(4-methoxyphenyl)pyrrolidin-2-one, is a known compound with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . It consists of a pyrrolidinone ring attached to a 4-methoxyphenyl group. Potential Applications and Research FindingsWhile specific research findings on this compound are not available, compounds with similar structures are often studied for their biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The benzodiazole and pyrrolidinone moieties are known for their potential in medicinal chemistry. Data TablesGiven the lack of specific data on the compound, we can create a hypothetical table based on its components:
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CAS No. | 890634-78-3 | |||||||||
Product Name | 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one | |||||||||
Molecular Formula | C25H22ClN3O2 | |||||||||
Molecular Weight | 431.9 g/mol | |||||||||
IUPAC Name | 4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |||||||||
Standard InChI | InChI=1S/C25H22ClN3O2/c1-31-21-11-9-20(10-12-21)28-16-18(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-5-4-6-19(26)13-17/h2-13,18H,14-16H2,1H3 | |||||||||
Standard InChIKey | QIXXFWIVYKSDBP-UHFFFAOYSA-N | |||||||||
SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl | |||||||||
Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl | |||||||||
PubChem Compound | 16450720 | |||||||||
Last Modified | Aug 20 2023 |
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